![molecular formula C8H6Cl2O3 B6594488 Dicamba-13C6 CAS No. 1173023-06-7](/img/structure/B6594488.png)
Dicamba-13C6
Overview
Description
Scientific Research Applications
Mechanisms of Action and Environmental Impact
Off-Target Movement and Plant Responses : Dicamba is essential for controlling post-emergent resistant weeds in soybean farming. Research discusses its off-target transport mechanisms like spray drift and volatilization, and how these affect soybeans even at ultralow concentrations. This emphasizes the need for robust tools and practices for sustainable dicamba use (Riter et al., 2021).
Anaerobic Degradation in the Environment : Studies have shown that anaerobic degradation is a primary pathway for dicamba degradation in the environment, with novel anaerobic degradation pathways being proposed. This research is crucial for understanding dicamba's environmental impact and developing treatment technologies for contaminated water (Liu et al., 2021).
Detection and Analysis
On-Spot Quantitative Analysis Using Lateral Flow Strip : A method for rapid on-the-spot detection of dicamba in field waters using a lateral flow immunochromatographic strip was developed. This technique, which can be used with a smartphone app, is timely for addressing legal concerns over dicamba drift causing phytotoxicity against sensitive crops (Qi et al., 2020).
Stable Isotope-Based Quantification from Air and Water : Research has been conducted on using stable isotope-based direct quantification of dicamba from air and water samples, employing single-quadrupole liquid chromatography–mass spectrometry. This method provides a robust alternative for dicamba analysis and can account for ion suppression effects (Ghaste et al., 2020).
Biological Interactions and Molecular Insights
Gene Cloning for Dicamba Degradation : A study cloned a novel tetrahydrofolate-dependent dicamba demethylase gene from a dicamba-degrading microbial consortium. This gene is a promising candidate for transgenic engineering for dicamba resistance (Li et al., 2022).
Crystal Structure of Dicamba Monooxygenase : The crystal structure of dicamba monooxygenase, a Rieske nonheme oxygenase that catalyzes dicamba’s oxidative demethylation, was determined. This insight into the enzyme’s structure provides a better understanding of how it interacts with dicamba at a molecular level (Dumitru et al., 2009).
Herbicide Resistance Transfer : Research demonstrated the transfer of dicamba tolerance from wild mustard to Brassica napus (canola) through embryo rescue and backcross breeding, indicating potential applications in creating dicamba-tolerant crop varieties (Jugulam et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,5-dichloro-6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i2+1,3+1,4+1,5+1,6+1,7+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEDIXLBFLAXBO-WBJZHHNVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13C]1C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703024 | |
Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicamba-13C6 | |
CAS RN |
1173023-06-7 | |
Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-06-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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